(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride
Overview
Description
“(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride” is a compound with the CAS Number 66866-68-0 . It belongs to the category of Amino Acid Derivatives and is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C7H16ClNO2 . The InChI Key is not provided in the search results .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 181.66 g/mol . The compound is highly soluble, with a solubility of 547.0 mg/ml .Scientific Research Applications
1. Identification and Derivatization in Forensic Science
(J. Nycz et al., 2016) explored the identification of novel hydrochloride salts of cathinones, including compounds similar to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. The study utilized various spectroscopic techniques for examination, proving its importance in forensic science.
2. Therapeutic Potential in Phenylketonuria
(K. Vogel et al., 2013) discussed the use of 2-(methylamino)alkanoic acid analogs, closely related to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, in pharmacotherapeutic interventions for Phenylketonuria (PKU). This study suggests potential therapeutic applications in blocking phenylalanine accumulation in the brain.
3. Spectroscopic Characterization in Designer Drugs
(F. Westphal et al., 2012) focused on the mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic characterization of designer drugs, including pentedrone, which is structurally similar to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. This research is significant in understanding the structure and properties of similar compounds.
4. Improving Electrochemical Properties of Polymers
(E. Kowsari et al., 2018) synthesized derivatives of isoleucine, similar to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, to improve the electrochemical properties of conductive polymer films. This application is crucial for energy storage materials.
5. Synthesis of Fluorinated Amino Acids
(Julie A Pigza et al., 2009) achieved stereoselective synthesis of fluorinated amino acids starting from compounds related to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride. This synthesis is relevant in the production of valuable amino acids for pharmaceuticals.
6. Anticancer Drug Research
(T. S. Basu Baul et al., 2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, structurally related to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, for their potential as anticancer drugs. This study highlights its significance in developing new therapeutic agents.
Safety And Hazards
properties
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBGZHHBWVCZFK-GEMLJDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718512 | |
Record name | N-Methyl-L-isoleucine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride | |
CAS RN |
66866-68-0 | |
Record name | N-Methyl-L-isoleucine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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